Casuarictin

説明

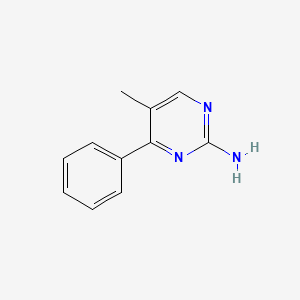

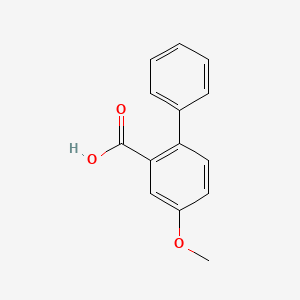

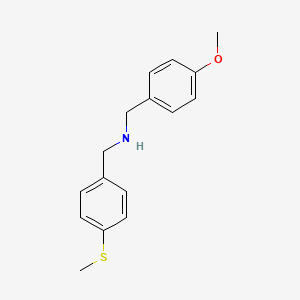

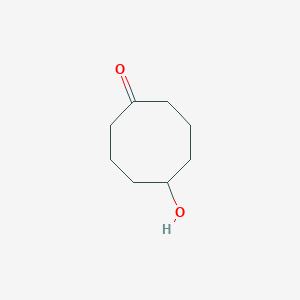

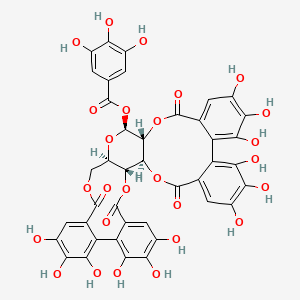

Casuarictin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions: Casuarictin can be synthesized through the oxidation of tellimagrandin II, which is itself formed from pentagalloyl glucose . The process involves the formation of hexahydroxydiphenic acid units that are esterified to a glucose molecule.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of plant materials using alcohol solutions. For instance, leaves of stachyuraceae plants can be extracted with an alcohol solution, followed by concentration and purification steps .

化学反応の分析

Types of Reactions: Casuarictin undergoes various chemical reactions, including hydrolysis, oxidation, and complex formation with proteins .

Common Reagents and Conditions:

Hydrolysis: Acidic or alkaline conditions can hydrolyze this compound to yield ellagic acid.

Complex Formation: this compound can form stable complexes with proteins, such as secretory phospholipase A2, under physiological conditions.

Major Products:

Ellagic Acid: Formed through hydrolysis.

Pedunculagin and Castalagin: Formed through oxidative transformations.

科学的研究の応用

Casuarictin has a wide range of scientific research applications:

作用機序

Casuarictin exerts its effects through multiple mechanisms:

Enzyme Inhibition: Inhibits enzymes such as secretory phospholipase A2 by forming stable complexes.

Antioxidant Activity: Acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Protein Stabilization: Interacts with proteins like presenilin stabilization factor like protein, potentially reducing the formation of amyloid-beta plaques in Alzheimer’s disease.

類似化合物との比較

Casuarictin is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:

Tellimagrandin II: A precursor in the synthesis of this compound.

Pedunculagin: Formed from this compound through the loss of a gallate group.

Castalagin: Formed from this compound through glucose pyranose ring opening.

These compounds share similar structural features but differ in their specific biological activities and applications.

特性

IUPAC Name |

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFKGRMQVLMKA-JIZJWZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000730 | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-00-8, 96292-46-5 | |

| Record name | Casuarictin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguiin h 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。